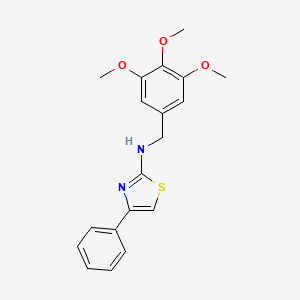![molecular formula C12H14N2O B14705856 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. These compounds are characterized by their tricyclic structure, which includes a pyridine-fused indole framework. Beta-carbolines are widely distributed in nature and are known for their diverse biological activities, making them significant in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline scaffold . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .
Industrial Production Methods: Industrial production of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert it into fully saturated carboline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, affecting neurotransmitter levels in the brain. Additionally, it may interact with DNA and proteins, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydro-beta-carboline: Known for its neuroprotective effects and potential therapeutic applications.
3-Hydroxymethyl-beta-carboline: Studied for its effects on sleep and memory.
1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline: Implicated in neurodegenerative diseases like Parkinson’s.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is unique due to its specific hydroxymethyl group, which can influence its reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol |
InChI |
InChI=1S/C12H14N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-4,11,13-15H,5-7H2 |
Clave InChI |
NEPUCDWQTZIZIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
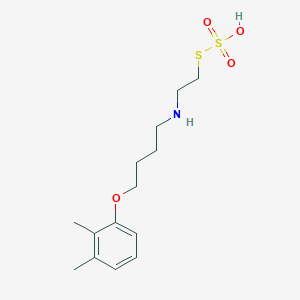
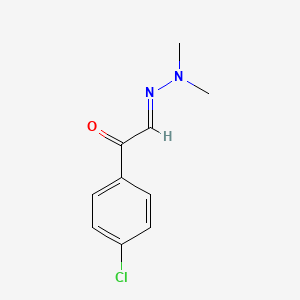
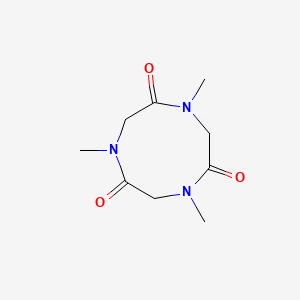
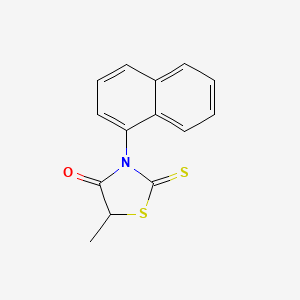
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
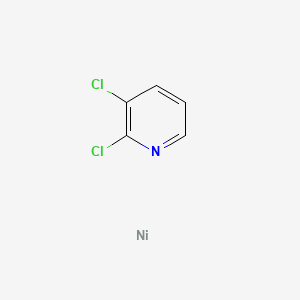
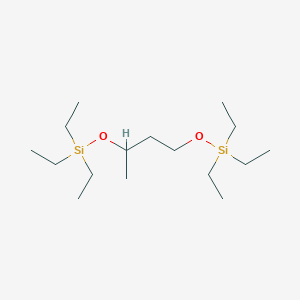
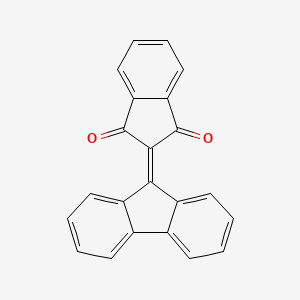
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
